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  • Product: tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate
  • CAS: 1353989-50-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Enantiopure tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to enantiopure tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate. This chiral building block is of si...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to enantiopure tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate. This chiral building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the substituted pyrrolidine motif in a wide range of biologically active molecules. The synthesis leverages the chiral pool, starting from the readily available and enantiomerically pure N-Boc-L-prolinol. This guide details the strategic considerations behind each synthetic step, provides self-validating experimental protocols, and includes analytical methodologies for ensuring the chemical and stereochemical integrity of the target compound.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. Consequently, the development of reliable and efficient synthetic routes to enantiopure substituted pyrrolidines is of paramount importance. This guide focuses on the synthesis of enantiopure tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate, a versatile intermediate for further chemical elaboration.

The synthetic strategy detailed herein is a chiral pool approach, which capitalizes on the inherent stereochemistry of a readily available starting material to ensure the enantiopurity of the final product. We begin with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol), a commercially available derivative of the natural amino acid L-proline. The synthesis proceeds through a three-step sequence:

  • Activation of the Primary Alcohol: The hydroxyl group of N-Boc-L-prolinol is converted into a good leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.

  • Introduction of the Thiol Moiety: A protected thiol group is introduced via an SN2 reaction with potassium thioacetate. This approach prevents the premature reaction of a free thiol and allows for purification of the stable thioacetate intermediate.

  • Deprotection to the Final Product: The thioacetate is selectively hydrolyzed under basic conditions to unveil the desired mercaptomethyl group, yielding the target compound with high enantiomeric purity.

This pathway is advantageous due to the use of a readily available chiral starting material, the stability of the intermediates, and the generally high-yielding nature of the reactions.

Synthesis_Overview Start N-Boc-L-prolinol Tosylate N-Boc-L-prolinol Tosylate Start->Tosylate Tosylation Thioacetate tert-Butyl 2-(acetylthiomethyl)pyrrolidine-1-carboxylate Tosylate->Thioacetate SN2 with KSAc FinalProduct tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate Thioacetate->FinalProduct Hydrolysis

Figure 1: Overview of the synthetic pathway.

Detailed Synthetic Protocols

The following protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and characterizing intermediates.

Step 1: Synthesis of (S)-tert-Butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol Tosylate)

Rationale: The primary hydroxyl group of N-Boc-L-prolinol is not a good leaving group for nucleophilic substitution. Therefore, it is activated by conversion to a tosylate. Tosyl chloride is chosen as the activating agent due to its reactivity and the crystalline nature of the resulting tosylate, which often facilitates purification. Triethylamine is used as a base to neutralize the HCl generated during the reaction. Dichloromethane is a suitable solvent as it is inert to the reaction conditions and dissolves the starting materials.

Protocol:

  • To a solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a white solid.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot with a different Rf value.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₁₇H₂₅NO₅S is 355.46 g/mol [1][2][3].

Compound Starting Material Product
Name (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate(S)-tert-Butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate
Molecular Formula C₁₀H₁₉NO₃C₁₇H₂₅NO₅S
Molecular Weight 201.26 g/mol 355.46 g/mol
Expected Yield ->90%
Appearance White solidWhite solid
Step 2: Synthesis of (S)-tert-Butyl 2-((acetylthio)methyl)pyrrolidine-1-carboxylate

Rationale: The tosylate is an excellent leaving group for an SN2 reaction. Potassium thioacetate is used as the nucleophile to introduce the acetylthio group. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants and promote the SN2 mechanism. The inversion of stereochemistry at the carbon bearing the leaving group is expected, but since the chiral center is not the site of reaction, the stereochemistry of the pyrrolidine ring is retained.

Protocol:

  • To a solution of (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 15 mL per 1 g of starting material) in a round-bottom flask, add potassium thioacetate (1.5 eq.).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the title compound.

Self-Validation:

  • TLC Analysis: Track the consumption of the tosylate and the formation of the thioacetate.

  • Characterization: Verify the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₁₂H₂₁NO₃S is 259.37 g/mol .

Step 3: Synthesis of (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Rationale: The final step is the deprotection of the thioacetate to yield the free thiol. This is typically achieved by hydrolysis under basic conditions. Sodium methoxide in methanol is an effective reagent for this transformation, as it is a strong base that can be used under anhydrous conditions, minimizing side reactions.

Protocol:

  • Dissolve (S)-tert-butyl 2-((acetylthio)methyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous methanol (approx. 20 mL per 1 g of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium methoxide in methanol (1.1 eq., either as a solution or freshly prepared from sodium metal and methanol) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product, (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate.

Self-Validation:

  • TLC Analysis: Observe the disappearance of the thioacetate starting material.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₁₀H₁₉NO₂S is 217.33 g/mol [4].

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC). This is a critical step to confirm that no racemization has occurred during the synthetic sequence.

Analytical Methods for Enantiomeric Purity

Ensuring the enantiopurity of the final product is crucial. Chiral HPLC is the method of choice for this analysis.

HPLC_Workflow Sample Final Product Sample Derivatization Optional: Derivatization with Chiral Agent Sample->Derivatization Indirect Method HPLC Chiral HPLC Analysis Sample->HPLC Direct Method Derivatization->HPLC Data Data Analysis (Peak Integration) HPLC->Data Result Enantiomeric Excess (ee%) Data->Result

Figure 2: Workflow for chiral HPLC analysis.

General Chiral HPLC Protocol:

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated chiral HPLC system and record the chromatogram.

  • Calculation of Enantiomeric Excess: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and stereocontrolled method for the preparation of enantiopure tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate from N-Boc-L-prolinol. By leveraging a chiral pool starting material and employing well-established synthetic transformations, this approach ensures high enantiomeric purity of the final product. The inclusion of self-validating steps and analytical protocols for assessing stereochemical integrity makes this guide a valuable resource for researchers in drug discovery and development.

References

  • PubChem. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • NextSDS. (S)-2-MercaptoMethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. [Link]

  • Organic Syntheses. (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate. [Link]

  • LookChem. Bull. Korean Chem. Soc. 1994, Vol. 15, No. 6 513. [Link]

  • Google Patents.

Sources

Exploratory

thermodynamic properties of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

An In-Depth Technical Whitepaper on the Thermodynamic Profiling and Conformational Dynamics of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate in Drug Design Executive Summary tert-Butyl 2-(mercaptomethyl)pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Thermodynamic Profiling and Conformational Dynamics of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate in Drug Design

Executive Summary

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate (often referred to as N-Boc-2-mercaptomethylpyrrolidine) is a highly versatile, chiral building block predominantly utilized in the synthesis of metalloenzyme inhibitors. Understanding its thermodynamic properties is not merely an academic exercise; it is a critical prerequisite for rational drug design. This whitepaper deconstructs the thermodynamic behavior of this molecule across three distinct domains: its internal conformational equilibrium (rotamer thermodynamics), the stability of its reactive intermediates (lithiation thermodynamics), and its terminal application as a pharmacophore (zinc-binding thermodynamics).

Internal Thermodynamics: The cis-trans Rotamer Equilibrium

The structural core of this molecule features a carbamate linkage (the Boc protecting group) attached to a pyrrolidine ring. Due to the partial double-bond character of the N–C(O) amide-like bond, the molecule exists in a dynamic thermodynamic equilibrium between cis and trans rotamers.

In unsubstituted Boc-pyrrolidine, the trans rotamer is thermodynamically favored due to minimized steric repulsion between the tert-butyl group and the pyrrolidine ring. However, the introduction of the 2-mercaptomethyl substituent significantly alters this energy landscape. The bulky substituent at the C2 position restricts the ψ dihedral angle, increasing the steric penalty of the cis conformation and elevating the rotational energy barrier ( ΔG‡ ). Experimental data indicates that alkyl substitutions at the pyrrolidine ring can retard the rate of cis-to-trans isomerization by nearly 7-fold compared to unsubstituted analogs [1][1].

For drug developers, this rotameric thermodynamics dictates the "preorganization" of the molecule. A higher population of the trans rotamer reduces the entropic penalty ( ΔS ) upon binding to a target receptor, as the molecule is already locked into the bioactive conformation.

RotamerThermodynamics Cis cis-Rotamer Higher Energy State TS Transition State ΔG‡ ≈ 16-18 kcal/mol Cis->TS Thermal Activation (kT) TS->Cis Relaxation Trans trans-Rotamer Thermodynamic Minimum TS->Trans Relaxation Trans->TS Thermal Activation

Diagram 1: Thermodynamic energy landscape of Boc-pyrrolidine cis-trans isomerization.

Reactive Thermodynamics: Stability of Lithiated Intermediates

During the synthetic elaboration of this building block, asymmetric deprotonation is frequently employed. The lithiation of N-Boc-pyrrolidines using sec-butyllithium and (-)-sparteine generates a 2-lithio intermediate. The thermodynamic stability of this organolithium species is highly temperature-dependent.

Computational and experimental investigations reveal that the enantioselective deprotonation is driven by the formation of a thermodynamically favorable three-component pre-lithiation complex [2][2]. Once formed, the N-Boc-2-lithiopyrrolidine is configurationally stable only at temperatures at or below -60 °C. Above this thermodynamic threshold, the activation energy for enantiomerization is breached, leading to rapid racemization. Consequently, maintaining strict thermodynamic control (cryogenic conditions) during electrophilic trapping is non-negotiable to preserve the stereochemical integrity of the mercaptomethyl bearing carbon.

Functional Thermodynamics: The Mercaptomethyl Zinc-Binding Group (ZBG)

The terminal application of tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is often its deprotection and incorporation into inhibitors targeting metallo-β-lactamases (MBLs) like NDM-1 and VIM-2, or other zinc-dependent proteases. The mercaptomethyl group (-CH 2​ SH) acts as a potent Zinc-Binding Group (ZBG).

The thermodynamics of this binding event ( ΔGbind​ ) are characterized by a classic enthalpy-entropy compensation mechanism [3][3]:

  • Entropic Driving Force (+ ΔS ): The free thiol displaces the highly ordered catalytic water molecule from the zinc ion's coordination sphere, releasing it into the bulk solvent. This localized increase in disorder provides a massive entropic gain.

  • Enthalpic Driving Force (- ΔH ): The deprotonation of the thiol to a thiolate (-S⁻) and subsequent coordination to the Zn(II) ion forms a strong, highly exothermic coordinate covalent bond. Crystallographic studies of similar mercaptomethyl inhibitors in VIM-2 complexes reveal optimal S-Zn bond distances of ~2.3 Å, forming a stable distorted trigonal bipyramid geometry [4][4].

ZnBinding State1 Unbound State Enzyme(Zn-H2O) + Ligand(SH) State2 Transition / Desolvation ΔH > 0, ΔS > 0 State1->State2 Displacement of Catalytic Water (Entropic Gain) State3 Bound Complex Enzyme(Zn-S) + Bulk H2O State1->State3 Overall Binding (ΔG < 0) State2->State3 S-Zn Coordinate Bond Formation (Enthalpic Gain)

Diagram 2: Thermodynamic cycle of mercaptomethyl-zinc binding in metalloenzymes.

Quantitative Thermodynamic Data Summary

The following table synthesizes the critical thermodynamic parameters associated with the structural and functional states of the molecule and its derivatives.

Thermodynamic ParameterTypical Value / RangeMechanistic Significance
cis-trans Rotational Barrier ( ΔG‡ ) 16.0 – 18.5 kcal/molDictates the conformational flexibility and receptor-binding preorganization of the pyrrolidine ring.
cis:trans Equilibrium Ratio ~1:4 to 1:10The trans rotamer is thermodynamically preferred due to reduced steric clash with the C2-substituent.
Lithiated Intermediate Stability Limit -60 °CThe thermal threshold before the activation energy of enantiomerization is overcome.
Zn(II)-Thiolate Binding Affinity ( ΔG ) -8.0 to -12.0 kcal/molHigh affinity driven by strong coordinate covalent bond formation in metalloenzymes.
Zn(II)-Thiolate Enthalpy ( ΔH ) -5.0 to -9.0 kcal/molExothermic interaction resulting from the S-Zn bond formation.
Zn(II)-Thiolate Entropy ( −TΔS ) -2.0 to -4.0 kcal/molFavorable entropy from the displacement of ordered catalytic water molecules.

Self-Validating Experimental Protocols

To accurately measure these thermodynamic properties in a laboratory setting, researchers must employ rigorous, self-validating methodologies.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotamer Thermodynamics

Purpose: To determine the activation free energy ( ΔG‡ ) of the Boc group's cis-trans isomerization.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of Toluene- d8​ . Causality: A non-polar, aprotic solvent is chosen to prevent solvent-exchange artifacts and hydrogen-bonding interference that could artificially alter the rotational barrier.

  • Step 2: Baseline Acquisition. Acquire a standard 1H-NMR spectrum at 298 K. Identify the distinct resonance peaks for the tert-butyl protons of both the cis and trans rotamers.

  • Step 3: Thermal Titration. Incrementally heat the sample from 298 K to 380 K in 10 K steps, acquiring a spectrum at each equilibrium point. Causality: As thermal energy ( kT ) approaches ΔG‡ , the exchange rate increases, causing the distinct peaks to broaden and eventually merge at the coalescence temperature ( Tc​ ).

  • Step 4: Calculation. Utilize the Eyring equation to calculate ΔG‡ based on Tc​ and the peak separation frequency at 298 K.

  • Validation Check (Critical): Cool the sample back to 298 K and re-acquire the spectrum. If the final spectrum does not perfectly overlay with the baseline spectrum from Step 2, thermal degradation has occurred, and the calculated thermodynamic data is invalid.

Protocol B: Isothermal Titration Calorimetry (ITC) for Zinc-Binding Thermodynamics

Purpose: To deconvolute the enthalpic ( ΔH ) and entropic ( ΔS ) drivers of the mercaptomethyl ZBG binding to a metalloenzyme.

  • Step 1: Strict Dialysis. Dialyze the target metalloenzyme (e.g., NDM-1) and dilute the deprotected ligand into the exact same dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 µM ZnSO 4​ ). Causality: Even minor buffer mismatches will generate massive heats of mixing, masking the delicate heat signature of the binding event.

  • Step 2: Titration Execution. Load the enzyme into the ITC cell and the ligand into the syringe. Perform 20-25 automated injections of the ligand at 298 K.

  • Step 3: Data Deconvolution. The initial injections yield large exothermic peaks ( ΔH ). As the enzyme saturates, the heat signature decays to the background heat of dilution. The software integrates these peaks to yield the association constant ( Ka​ ), stoichiometry ( n ), and ΔH . ΔG and ΔS are subsequently derived via ΔG=−RTlnKa​=ΔH−TΔS .

  • Validation Check (Critical): The calculated stoichiometry ( n ) must fall between 0.9 and 1.1. A value significantly lower than 1.0 indicates that a portion of the enzyme in the cell is denatured or inactive, requiring immediate recalibration of protein concentration assays.

References

  • Title: Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Source: ACS Infectious Diseases (ACS Publications) URL: [Link]

  • Title: Exploring the Role of Residue 228 in Substrate and Inhibitor Recognition by VIM Metallo-β-lactamases Source: Biochemistry (NIH PubMed Central) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of N-Boc-2-(mercaptomethyl)pyrrolidine in Boc-Based Solid-Phase Peptide Synthesis

Introduction: A Novel Building Block for Peptide Modification The rational design of therapeutic peptides often necessitates the incorporation of non-canonical amino acids to enhance biological activity, improve metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Peptide Modification

The rational design of therapeutic peptides often necessitates the incorporation of non-canonical amino acids to enhance biological activity, improve metabolic stability, and introduce novel functionalities. N-Boc-2-(mercaptomethyl)pyrrolidine, a proline analogue functionalized with a primary thiol, represents a unique building block for peptide chemists. Its integration introduces a sterically constrained pyrrolidine ring, influencing the peptide backbone conformation, while the mercaptomethyl side chain provides a potent nucleophilic handle for site-specific conjugation, cyclization, or the formation of thioether linkages.

However, the successful incorporation of this residue via Solid-Phase Peptide Synthesis (SPPS) is not trivial. It presents two primary challenges that must be systematically addressed:

  • Steric Hindrance: As a secondary amine, the pyrrolidine nitrogen is sterically hindered, which can significantly slow the kinetics of amide bond formation compared to primary amino acids.[1]

  • Thiol Reactivity: The nucleophilic thiol side chain is incompatible with the electrophilic activation of the carboxyl group during coupling and can undergo undesirable side reactions, such as air oxidation to form disulfides.[2]

This document provides a comprehensive guide for researchers, outlining field-proven strategies and detailed protocols for the effective and high-fidelity incorporation of N-Boc-2-(mercaptomethyl)pyrrolidine into peptide sequences using Boc-SPPS chemistry. We will address thiol protection, optimized coupling conditions, and final cleavage and deprotection methodologies.

Foundational Strategy: Overcoming the Core Challenges

A robust synthetic strategy is paramount. Our approach is grounded in two key decisions: the selection of an appropriate thiol protecting group and the use of a highly efficient coupling methodology.

Orthogonal Thiol Protection

In Boc-SPPS, the Nα-Boc group is removed at each cycle using a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] Consequently, the chosen thiol protecting group must be stable to these conditions to prevent premature deprotection during chain elongation. The Trityl (Trt) group is an ideal candidate for this purpose.

Causality behind the choice of Trityl (Trt) protection:

  • Acid Stability: The Trt group is stable to the repetitive TFA treatments used for Boc removal.[4]

  • Cleavage Compatibility: It is efficiently removed during the final, harsh acidolytic cleavage step (e.g., using HF or TFMSA), which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[4][5] This avoids the need for a separate, orthogonal deprotection step post-synthesis.

The first step, therefore, is the synthesis of the protected building block: N-Boc-S-Trityl-2-(mercaptomethyl)pyrrolidine . This derivative becomes the operational monomer for SPPS.

cluster_0 Building Block Preparation mol N-Boc-2-(mercaptomethyl)pyrrolidine reagent Trityl Chloride (Trt-Cl) DIPEA, DCM mol->reagent product N-Boc-S-Trityl-2- (mercaptomethyl)pyrrolidine reagent->product

Caption: Synthesis of the protected monomer for SPPS.

High-Efficiency Coupling Activation

The steric hindrance of the N-Boc-pyrrolidine moiety necessitates the use of coupling reagents more potent than the classical carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[6] Uronium/aminium-based reagents are highly recommended as they generate activated species that react rapidly, driving the difficult coupling reaction towards completion.[7][8]

Rationale for Reagent Selection:

  • High Reactivity: Reagents like HBTU, HATU, and PyBOP form highly reactive OBt or OAt esters in situ, which are more effective at acylating sterically hindered amines.[7][9]

  • Reduced Racemization: When used with an additive like HOBt or HOAt, these reagents are known to suppress racemization, a critical consideration for maintaining stereochemical integrity.[7]

  • Improved Solubility: The byproducts generated from these reagents are generally soluble in standard SPPS solvents like DMF, simplifying washing steps.[9]

Coupling ReagentAcronymKey Advantages & Considerations
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUA widely used, reliable, and cost-effective choice for most couplings, including hindered ones.[9]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUMore reactive than HBTU due to the electronic properties of the HOAt core.[7] Especially effective for very difficult couplings. Less prone to epimerization.[7]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPA phosphonium-based reagent, which can be beneficial in preventing guanidinylation side reactions if excess reagent is used.[8] Effective for hindered couplings.[6]

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of N-Boc-S-Trityl-2-(mercaptomethyl)pyrrolidine

This protocol describes the protection of the thiol side chain, a necessary prerequisite for SPPS.

Materials:

  • N-Boc-2-(mercaptomethyl)pyrrolidine

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-Boc-2-(mercaptomethyl)pyrrolidine (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography (silica gel) if necessary, though it is often of sufficient purity for direct use in SPPS.

Protocol 2: Boc-SPPS Incorporating the Protected Monomer

This protocol outlines the key steps for incorporating N-Boc-S-Trityl-2-(mercaptomethyl)pyrrolidine into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Resin Peptide-Resin (Free N-terminus) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Step 1 Neutralization Neutralization (10% DIPEA/DMF) Boc_Deprotection->Neutralization Step 2 Coupling Coupling Step: 1. Add Protected Monomer (3 eq) 2. Add HBTU/HOBt (3 eq) 3. Add DIPEA (6 eq) Neutralization->Coupling Step 3 Wash Wash (DMF, DCM) Coupling->Wash Step 4 Next_Cycle Repeat for Next Amino Acid Wash->Next_Cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Materials & Reagents:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-S-Trityl-2-(mercaptomethyl)pyrrolidine (3-4 equivalents per coupling)

  • Coupling Reagent (e.g., HBTU, 3 eq) and HOBt (3 eq)

  • DIPEA (6 eq)

  • Boc Deprotection Solution: 50% TFA in DCM (v/v). Caution: Highly corrosive.

  • Neutralization Solution: 10% DIPEA in DMF (v/v)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the Boc Deprotection Solution (50% TFA/DCM) and agitate for 1 minute.

    • Drain and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add the Neutralization Solution (10% DIPEA/DMF) and agitate for 2 minutes. Repeat this step twice.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to prepare for coupling.

  • Coupling Reaction (Acylation):

    • In a separate vial, pre-activate the amino acid by dissolving N-Boc-S-Trityl-2-(mercaptomethyl)pyrrolidine (3 eq), HBTU (2.95 eq), and HOBt (3 eq) in a minimal amount of DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Self-Validation: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for this specific residue as it is a secondary amine. A chloranil test is more appropriate for confirming the absence of free secondary amines.

  • Double Coupling (Recommended): Due to steric hindrance, a single coupling may be insufficient. It is highly recommended to drain the reaction solution, wash with DMF, and repeat Step 4 (Coupling Reaction) to ensure the reaction goes to completion.

  • Washing: After the final coupling, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts.

  • The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: High-HF Cleavage and Deprotection

This protocol simultaneously cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the S-Trityl group.

WARNING: Hydrogen Fluoride (HF) is an extremely toxic and corrosive gas/liquid. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.

Materials & Reagents:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers: Anisole or p-cresol (to trap carbocations)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Cleavage Cocktail ComponentPurposeTypical % (v/v)
Anhydrous HF The strong acid that cleaves the peptide from the resin and removes Boc, Trt, and other acid-labile protecting groups.[3]~90%
Anisole or p-cresol A carbocation scavenger. Critically important for preventing re-attachment of the trityl cation to other nucleophilic residues like Trp or Met.[10]~10%

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the scavenger (e.g., anisole, ~1.0 mL per gram of resin).

  • Cool the reaction vessel to 0°C in an ice bath.

  • Carefully distill the anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction time, remove the HF by evaporation under a stream of nitrogen gas.

  • Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the crude peptide by adding a larger volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

  • The resulting peptide powder can now be purified by reverse-phase HPLC.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling Insufficient activation or reaction time due to steric hindrance.[1]Perform a double coupling as standard practice. Increase coupling time to 4-6 hours. Consider switching to HATU for even higher reactivity.[7] Use of microwave-assisted SPPS can also dramatically improve efficiency.[1]
Deletion of the Residue Incomplete coupling in the previous cycle followed by acylation in the next.Ensure coupling completion using a chloranil test before proceeding. If incomplete, repeat the coupling.
Low Yield After Cleavage Incomplete cleavage from the resin or loss of peptide during workup.Ensure the HF cleavage reaction runs for the full duration. Be meticulous during the ether precipitation and collection steps to minimize physical loss.
Side Product Formation Inadequate scavenging during HF cleavage, leading to alkylation of Trp or Met.Ensure a sufficient amount of scavenger (anisole or p-cresol) is used in the cleavage cocktail.[10] For peptides containing multiple sensitive residues, a more complex cocktail may be required.[11]

References

  • Vertex AI Search. (2024). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • Vertex AI Search. (2024). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs.
  • MilliporeSigma. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chakraborty, S., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview.
  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Levengood, M. R., et al. (2016).
  • ResearchGate. (n.d.).
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.

Sources

Application

The Strategic Application of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

Introduction In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount for the synthesis of complex, stereospecific drug molecules. Among these, sulfu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount for the synthesis of complex, stereospecific drug molecules. Among these, sulfur-containing heterocyclic compounds have garnered significant attention due to their prevalence in a variety of therapeutic agents, including antiviral and anticancer drugs. (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a versatile chiral intermediate that provides a unique combination of a protected pyrrolidine ring and a reactive thiol functional group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key intermediate, with a focus on its role in the construction of advanced pharmaceutical building blocks.

The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions without compromising other sensitive functionalities.[1] The thiol group, a potent nucleophile, is strategically positioned for the formation of carbon-sulfur bonds, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This document will detail the synthetic pathway to (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate from a commercially available precursor, provide a step-by-step protocol for its application in the synthesis of a key pharmaceutical intermediate, and address the necessary safety and handling precautions.

Synthesis of (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

The most efficient and stereospecific route to the title compound commences with the readily available and relatively inexpensive (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-prolinol). The synthesis is a two-step process involving the conversion of the primary alcohol to a thioacetate via a Mitsunobu reaction, followed by the deprotection of the acetyl group to unveil the desired thiol.

Diagram of the Synthetic Pathway

Synthesis_Pathway Boc_Prolinol Boc-L-prolinol Thioacetate (S)-tert-butyl 2-(acetylthiomethyl)pyrrolidine-1-carboxylate Boc_Prolinol->Thioacetate Mitsunobu Reaction (PPh3, DIAD, Thioacetic Acid) Final_Product (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate Thioacetate->Final_Product Deprotection (e.g., HCl in Methanol)

Caption: Synthetic route from Boc-L-prolinol to the target thiol.

Experimental Protocols

Part 1: Synthesis of (S)-tert-butyl 2-(acetylthiomethyl)pyrrolidine-1-carboxylate via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the stereochemical inversion of an alcohol or, in this case, the substitution of a primary alcohol with retention of configuration to form a thioester.[2][3][4] Thioacetic acid is employed as the nucleophile.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Molar Equivalents
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate69610-40-8201.27 g/mol 10.0 g1.0
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 15.6 g1.2
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 11.9 mL1.2
Thioacetic acid507-09-576.12 g/mol 4.1 mL1.1
Anhydrous Tetrahydrofuran (THF)109-99-9-200 mL-
Ethyl acetate141-78-6-As needed-
Saturated aqueous sodium bicarbonate--As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6-As needed-
Silica gel (for column chromatography)--As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (10.0 g, 49.7 mmol) and triphenylphosphine (15.6 g, 59.6 mmol).

  • Dissolve the solids in anhydrous THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thioacetic acid (4.1 mL, 54.7 mmol) to the stirred solution.

  • Add diisopropyl azodicarboxylate (DIAD) (11.9 mL, 59.6 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triphenylphosphine oxide will form.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the thioacetate as a pale yellow oil.

Part 2: Deprotection to (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

The S-acetyl group can be removed under acidic conditions to yield the free thiol.[3][6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
(S)-tert-butyl 2-(acetylthiomethyl)pyrrolidine-1-carboxylate-259.38 g/mol 11.0 g
Methanol67-56-1-100 mL
Concentrated Hydrochloric Acid (37%)7647-01-0-5 mL
Diethyl ether60-29-7-As needed
Saturated aqueous sodium bicarbonate--As needed
Brine--As needed
Anhydrous magnesium sulfate7487-88-9-As needed

Procedure:

  • Dissolve the thioacetate (11.0 g, 42.4 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (5 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as an oil.

Characterization

The structure and purity of the synthesized (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate should be confirmed by spectroscopic methods.[7]

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz): δ ~4.0 (m, 1H, NCH), 3.4 (m, 2H, NCH₂), 2.7-2.5 (m, 2H, CH₂SH), 2.0-1.8 (m, 4H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.3 (t, 1H, SH).
¹³C NMR (CDCl₃, 100 MHz): δ ~154 (C=O), 80 (C(CH₃)₃), 60 (NCH), 46 (NCH₂), 30 (CH₂SH), 28 (C(CH₃)₃), 25, 23 (pyrrolidine CH₂).
Mass Spec ESI-MS: m/z calculated for C₁₀H₁₉NO₂S [M+H]⁺: 218.12. Found: 218.1.

Application in Pharmaceutical Intermediate Synthesis: Synthesis of a Chiral Precursor for HIV Protease Inhibitors

Chiral pyrrolidine derivatives are key structural motifs in a number of HIV protease inhibitors, such as Darunavir.[8][9][10][11] The title compound can serve as a valuable intermediate for introducing a sulfur-containing side chain, which can interact with the active site of the protease.

Diagram of the Application

Application_Workflow Thiol (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate Intermediate Key Pharmaceutical Intermediate Thiol->Intermediate Nucleophilic Attack Electrophile Activated Electrophile (e.g., epoxide or alkyl halide) Electrophile->Intermediate

Caption: Use of the chiral thiol in the synthesis of a key intermediate.

Representative Protocol: Nucleophilic Opening of a Chiral Epoxide

This protocol describes a representative S_N2 reaction where the thiol acts as a nucleophile to open an epoxide, a common strategy in pharmaceutical synthesis.[12]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Molar Equivalents
(S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate-217.33 g/mol 1.0 g1.0
(2R,3S)-1,2-epoxy-3-Boc-amino-4-phenylbutane128418-03-3277.35 g/mol 1.28 g1.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 0.20 g1.1
Anhydrous Dimethylformamide (DMF)68-12-2-20 mL-
Saturated aqueous ammonium chloride--As needed-
Ethyl acetate141-78-6-As needed-
Brine--As needed-
Anhydrous magnesium sulfate7487-88-9-As needed-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.20 g, 5.0 mmol, 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) and carefully decant the hexanes.

  • Add anhydrous DMF (10 mL) to the flask and cool to 0 °C.

  • Slowly add a solution of (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate (1.0 g, 4.6 mmol) in anhydrous DMF (5 mL) to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Add a solution of (2R,3S)-1,2-epoxy-3-Boc-amino-4-phenylbutane (1.28 g, 4.6 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired advanced intermediate.

Safety and Handling

  • tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate: As a thiol, this compound is expected to have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Inhalation: Avoid inhaling vapors.[14]

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Thiol-containing waste can be quenched with a bleach solution to oxidize the thiol and reduce the odor.[13]

Conclusion

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a highly valuable and versatile chiral building block for pharmaceutical synthesis. Its straightforward preparation from Boc-L-prolinol and the strategic positioning of the reactive thiol group make it an ideal intermediate for the construction of complex, stereochemically defined molecules. The protocols outlined in this application note provide a solid foundation for the synthesis and application of this compound, enabling researchers to accelerate the development of novel therapeutic agents.

References

  • Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol, and pyrrolidin-3-one peptide conjugates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1. Journal of Medicinal Chemistry. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]_

  • tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. Available at: [Link]

  • Design of HIV-1 protease inhibitors with pyrrolidinones and oxazolidinones as novel P1'-ligands to enhance backbone-binding interactions with protease: synthesis, biological evaluation, and protein-ligand X-ray studies. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. PubMed. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC. Available at: [Link]

  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate SDS. Available at: [Link]

  • Process for the preparation of darunavir and darunavir intermediates. Google Patents.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PMC. Available at: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)‑Hexahydrofuro[2,3‑b]furan-3-ol from Monopotassium Isocitrate. Figshare. Available at: [Link]

  • Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. MDPI. Available at: [Link]

  • Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. J & W PharmLab. Available at: [Link]

  • Synthesis of darunavir showing the formation of six process related... ResearchGate. Available at: [Link]

  • tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • The removal of exogenous thiols from proteins by centrifugal column chromatography. PubMed. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. Available at: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography?. Reddit. Available at: [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. Available at: [Link]

  • A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Organic Chemistry Portal. Available at: [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Disulfide Bond Formation in tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Overview tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate (also known as Boc-2-(mercaptomethyl)pyrrolidine) is a critical building block in drug development, often utilized for its reactive free thiol (-SH) group....

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate (also known as Boc-2-(mercaptomethyl)pyrrolidine) is a critical building block in drug development, often utilized for its reactive free thiol (-SH) group. However, like many aliphatic thiols, it is highly susceptible to oxidative dimerization, forming unwanted disulfide bonds. This portal provides causality-driven troubleshooting, FAQs, and validated protocols to maintain the monomeric free thiol state.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate form disulfides even when stored in a sealed container? A1: Thiol oxidation is primarily driven by the formation of a thiolate anion (RS⁻), which is highly reactive towards oxygen. This process is catalytically accelerated by trace redox-active transition metals (e.g., Cu²⁺, Fe³⁺) present in solvents or glassware ()[1]. Even in sealed containers, residual dissolved oxygen and trace metals can initiate the oxidation cascade. To prevent this, storage must be coupled with metal chelators like EDTA to mitigate undesirable side-reactions[1] and an inert atmosphere (Argon/Nitrogen).

Q2: Should I use DTT or TCEP to reduce the disulfide dimer back to the free thiol? A2: Tris(2-carboxyethyl)phosphine (TCEP) is strongly recommended over Dithiothreitol (DTT). TCEP is a potent, odorless, thiol-free reducing agent that operates via a phosphine-mediated mechanism, making it highly effective over a broader pH range (1.5 to 8.5) compared to DTT, which is optimal at a more limited pH of 7.1–8.0 ()[2]. Furthermore, TCEP does not scavenge metals, which is crucial if your downstream application involves metal-dependent catalysis or immobilized metal affinity chromatography ()[3].

Q3: Does the Boc-protecting group on the pyrrolidine ring affect the thiol's stability? A3: The bulky tert-Butyloxycarbonyl (Boc) group provides some steric shielding to the adjacent mercaptomethyl group, slightly reducing the rate of intermolecular disulfide formation compared to unhindered primary thiols. However, it does not prevent oxidation entirely. The lipophilicity of the Boc group also means the compound is typically handled in organic solvents (e.g., DCM, DMF) or mixed aqueous-organic buffers, requiring reducing agents that are compatible and stable in these solvent systems.

Section 2: Quantitative Comparison & Troubleshooting Guide

To optimize your reduction and storage strategies, compare the properties of common reducing agents used to maintain the free thiol state.

Table 1: Quantitative Comparison of Reducing Agents for Thiol Maintenance
PropertyTCEPDTTCausality / Impact on Workflow
Optimal pH Range 1.5 – 8.5[2]7.1 – 8.0[2]TCEP allows reduction in acidic conditions, preventing base-catalyzed thiolate formation.
Stability in Solution High (Days to weeks)[4]Low (Oxidizes rapidly)[2]TCEP does not require immediate fresh preparation for every use, improving workflow reliability.
Metal Interaction Non-chelating[3]Chelates metalsTCEP prevents the stripping of essential metal ions in downstream assays.
Reaction Time < 5 minutes[4]30 - 60 minutesPhosphine-driven kinetics of TCEP are faster and nearly irreversible.
Troubleshooting Guide: Common Issues and Interventions
  • Issue: Low yield in downstream thiol-conjugation reactions.

    • Cause: Re-oxidation of the mercaptomethyl group post-reduction.

    • Solution: Perform the conjugation immediately after reduction. Degas all buffers to minimize oxygen exposure[2].

  • Issue: Precipitation during reduction.

    • Cause: Solvent incompatibility or extreme pH shift upon adding TCEP•HCl.

    • Solution: TCEP•HCl is highly acidic (pH ~2.5 in water) ()[4]. Pre-neutralize the TCEP stock solution or use a sufficiently buffered solvent system before adding it to your Boc-protected pyrrolidine.

  • Issue: DTT interference in downstream assays.

    • Cause: Residual DTT competes with the target thiol for maleimide or other reactive groups[2].

    • Solution: Switch to TCEP. Because TCEP lacks a thiol group, it often does not need to be removed prior to sulfhydryl-reactive cross-linking[4].

Section 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. By incorporating Ellman's Reagent (DTNB) testing, you empirically verify the success of the procedure rather than assuming completion.

Protocol 1: Recovery of Free Thiol via TCEP Reduction

Objective: Reduce disulfide dimers of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate back to the reactive monomer.

  • Preparation of TCEP Solution: Dissolve TCEP•HCl in degassed 50 mM Tris-HCl (pH 7.5) to a final concentration of 0.5 M. Note: TCEP is stable in aqueous, acidic, and basic solutions, but phosphate buffers should be avoided for long-term storage as they accelerate TCEP oxidation[4].

  • Sample Solubilization: Dissolve the oxidized Boc-2-(mercaptomethyl)pyrrolidine in a compatible degassed solvent (e.g., DMF or a buffered aqueous-organic mixture) to a target concentration of 1-10 mg/mL[2].

  • Reduction Reaction: Add the TCEP stock solution to achieve a 10-fold molar excess over the pyrrolidine compound[2].

  • Incubation: Incubate at room temperature for 15–30 minutes under an inert Argon atmosphere.

  • Validation Step (Self-Validation): Take a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). A rapid color change to yellow (absorbance at 412 nm) confirms the successful generation of free thiols.

  • Purification (Optional but Recommended): While TCEP does not strictly compete with maleimides, excess TCEP can sometimes cause side reactions in highly sensitive assays. If necessary, pass the mixture through a degassed desalting column or perform a rapid organic extraction[2].

Protocol 2: Long-Term Preventative Storage

Objective: Prevent future disulfide bond formation in the purified monomer.

  • Solvent Degassing: Sparge all storage solvents (e.g., dry DCM or Methanol) with high-purity Argon for at least 30 minutes to displace dissolved oxygen.

  • Chelator Addition: If storing in an aqueous/organic mixture, add 1 mM EDTA to sequester trace redox-active metals (Cu²⁺, Fe³⁺) that catalyze thiol oxidation[1].

  • Aliquotting: Divide the compound into single-use aliquots to prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen.

  • Inert Gas Blanket: Gently blow a stream of Argon over the surface of the liquid in each vial before immediately sealing with a PTFE-lined cap.

  • Temperature Control: Store at -20°C or -80°C in the dark.

Section 4: Workflows & Visualizations

The following diagram illustrates the causality of oxidation and the strategic interventions required to maintain the compound in its active, monomeric state.

G A Boc-2-(mercaptomethyl)pyrrolidine (Active Free Thiol) B Oxidative Triggers (O2, Trace Metals, pH > 7) A->B Exposure to Air/Metals E Preventative Storage (Argon, EDTA, -20°C) A->E Proper Handling Protocol C Disulfide Dimer (Inactive State) B->C Catalyzed Oxidation D Reduction via TCEP (Broad pH, Fast Kinetics) C->D Addition of TCEP D->A Cleaves Disulfide Bond E->A Maintains Monomer

Caption: Cycle of thiol oxidation and targeted interventions using TCEP reduction and inert storage.

References

  • Title: Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications Source: nih.gov URL: [Link]

  • Title: Coupling of metal containing homing devices to liposomes via a maleimide linker: use of TCEP to stabilize thiol-groups without scavenging metals Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, thereby enhancing your reaction yield and purity.

Introduction to the Synthesis

The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route starts from the readily available and chiral (S)-Boc-prolinol. This pathway involves the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with a thiol-containing nucleophile. This guide will focus on troubleshooting and optimizing this specific synthetic approach.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate?

A1: A widely adopted method involves a two-step sequence starting from (S)-Boc-prolinol:

  • Activation of the Hydroxyl Group: The primary alcohol of (S)-Boc-prolinol is converted into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.

  • Nucleophilic Substitution: The resulting tosylated or mesylated intermediate is then reacted with a sulfur nucleophile, such as sodium thioacetate, to introduce the sulfur atom. Subsequent hydrolysis of the thioacetate under basic conditions yields the final tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate.

Q2: What are the most critical parameters to control for a high yield?

A2: The most critical parameters are:

  • Anhydrous Conditions: The initial tosylation or mesylation step is highly sensitive to moisture, which can hydrolyze the sulfonyl chloride reagent.

  • Temperature Control: Both steps should be performed at appropriate temperatures to minimize side reactions. The activation step is often carried out at 0°C to room temperature, while the substitution reaction may require gentle heating.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the starting material, sulfonyl chloride, base, and sulfur nucleophile is crucial.

  • Purity of Starting Materials: Using high-purity (S)-Boc-prolinol and fresh reagents is essential for a successful reaction.

Q3: I am observing a low yield in the first step (tosylation/mesylation). What could be the cause?

A3: Low yields in the activation step are commonly due to:

  • Presence of Water: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Degraded Reagents: p-Toluenesulfonyl chloride and methanesulfonyl chloride can degrade over time. Use freshly opened or properly stored reagents.

  • Insufficient Base: An inadequate amount of base can lead to the accumulation of HCl, which can cause side reactions. Ensure at least a stoichiometric amount of a suitable base is used.

  • Incorrect Temperature: Running the reaction at too high a temperature can lead to decomposition or side product formation.

Q4: My final product is contaminated with a disulfide impurity. How can I prevent this?

A4: The formation of a disulfide byproduct is a common issue resulting from the oxidation of the thiol. To minimize this:

  • Degas Solvents: Use degassed solvents for the work-up and purification steps to remove dissolved oxygen.

  • Work-up under Inert Atmosphere: To the extent possible, perform the aqueous work-up and extractions under a nitrogen or argon blanket.

  • Use of a Reducing Agent: During the work-up of the hydrolysis step, a small amount of a mild reducing agent like sodium bisulfite can be added to the aqueous layer to reduce any formed disulfide.

  • Prompt Purification: Purify the crude product as quickly as possible after synthesis to minimize air exposure.

Troubleshooting Guide

This section provides a detailed breakdown of potential problems, their probable causes, and actionable solutions for each step of the synthesis.

Step 1: Synthesis of tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Yield of Tosylated Product 1. Moisture Contamination: Reagents or solvent are not anhydrous. 2. Inactive Tosyl Chloride: Reagent has degraded. 3. Insufficient Base: Incomplete neutralization of generated HCl. 4. Low Reaction Temperature: Reaction is too slow.1. Flame-dry all glassware. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Use a fresh bottle of p-toluenesulfonyl chloride. 3. Use a slight excess (1.1-1.2 equivalents) of triethylamine or pyridine. 4. Allow the reaction to stir at room temperature for a longer period, monitoring by TLC.
Formation of Significant Side Products 1. Overheating: Reaction temperature is too high. 2. Excess Base: Can lead to elimination or other side reactions. 3. Impure Starting Material: Impurities in Boc-prolinol can react.1. Maintain the reaction temperature at 0°C during the addition of TsCl and then allow it to slowly warm to room temperature. 2. Use the recommended stoichiometry for the base. 3. Ensure the purity of the starting (S)-Boc-prolinol.
Difficult Purification 1. Polar Byproducts: Unreacted starting material or side products. 2. Emulsion during Work-up: Can make phase separation difficult.1. A carefully performed column chromatography on silica gel is usually effective. 2. Add a small amount of brine to the aqueous layer to help break the emulsion.
Step 2: Synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate
Problem Potential Cause(s) Troubleshooting & Optimization
Incomplete Conversion of the Tosylate 1. Insufficient Nucleophile: Not enough sodium thioacetate was used. 2. Low Reaction Temperature: The substitution reaction is too slow. 3. Poor Solvent Choice: The solvent may not be suitable for the SN2 reaction.1. Use a slight excess (1.2-1.5 equivalents) of sodium thioacetate. 2. Gently heat the reaction mixture (e.g., to 50-60°C) and monitor by TLC. 3. DMF or DMSO are good solvent choices for this type of reaction.
Low Yield after Hydrolysis 1. Incomplete Hydrolysis: The thioacetate was not fully cleaved. 2. Product Loss during Work-up: The product may be somewhat water-soluble. 3. Oxidation to Disulfide: The thiol is sensitive to air oxidation.1. Ensure sufficient base (e.g., NaOH or NaOMe in methanol) is used and allow adequate reaction time. 2. Perform multiple extractions with a suitable organic solvent like ethyl acetate. 3. As mentioned in the FAQs, use degassed solvents and consider adding a mild reducing agent during work-up.
Product Contaminated with Sulfur-Containing Impurities 1. Side Reactions of Thioacetate: The nucleophile can react in unintended ways. 2. Incomplete Removal of Excess Thiol Reagents: Can be difficult to separate from the product.1. Maintain careful control over reaction temperature and stoichiometry. 2. A thorough aqueous wash can help remove some impurities. Column chromatography is often necessary for high purity.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
  • To a solution of (S)-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate
  • Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.

  • Add sodium thioacetate (1.5 eq) and heat the mixture to 60°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude thioacetate intermediate.

  • Dissolve the crude thioacetate in methanol under an argon atmosphere.

  • Cool the solution to 0°C and add a solution of sodium methoxide in methanol (1.5 eq).

  • Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography.

Visualizing the Workflow

The following diagram illustrates the key decision points in the troubleshooting process.

TroubleshootingWorkflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Substitution & Hydrolysis Start1 Low Yield? Moisture Check for Moisture Start1->Moisture Yes Reagent_Quality1 Verify Reagent Quality Start1->Reagent_Quality1 Yes Stoichiometry1 Adjust Stoichiometry Start1->Stoichiometry1 Yes P1_Success Proceed to Step 2 Moisture->P1_Success Resolved Reagent_Quality1->P1_Success Resolved Stoichiometry1->P1_Success Resolved Start2 Low Yield? P1_Success->Start2 Incomplete_Reaction Check for Incomplete Reaction Start2->Incomplete_Reaction Yes Oxidation Assess Disulfide Formation Start2->Oxidation Yes Purification_Issues Optimize Purification Start2->Purification_Issues Yes P2_Success Successful Synthesis Incomplete_Reaction->P2_Success Resolved Oxidation->P2_Success Resolved Purification_Issues->P2_Success Resolved caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree

References

  • Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of N-Boc-2-(mercaptomethyl)pyrrolidine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with N-Boc-2-(mercapt...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with N-Boc-2-(mercaptomethyl)pyrrolidine in polar organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing the compound's behavior, enabling you to make informed decisions in your experimental design.

Understanding the Molecule: A Duality in Polarity

N-Boc-2-(mercaptomethyl)pyrrolidine is a key building block in various synthetic pathways, particularly in the development of peptidomimetics and other therapeutic agents. Its solubility profile can be perplexing due to its amphiphilic nature. The molecule's structure contains three key regions with competing properties:

  • N-Boc Group: The tert-butoxycarbonyl protecting group is large, non-polar, and lipophilic. This feature enhances solubility in non-polar to moderately polar solvents like dichloromethane (DCM) and ethyl acetate.[1][2]

  • Pyrrolidine Ring: This saturated heterocyclic amine is a moderately polar feature of the molecule.[3]

  • Mercaptomethyl Group (-CH₂SH): The thiol group is polar and capable of acting as a hydrogen bond donor and acceptor. This functionality favors solubility in polar solvents. However, it is also susceptible to oxidation, which can form a disulfide dimer with significantly different solubility.[4]

This structural duality means that no single solvent may be ideal, often leading to low solubility in common polar organic solvents. This guide will walk you through systematic approaches to overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format.

Q1: Why is my N-Boc-2-(mercaptomethyl)pyrrolidine poorly soluble in methanol and ethanol?

Answer: While methanol and ethanol are polar protic solvents, their polarity may not be optimal to accommodate both the large, non-polar Boc group and the polar thiol functional group simultaneously. Boc-protected amino acids often exhibit better solubility in polar aprotic solvents.[1][5] The hydrogen bonding network of alcohols might not effectively solvate the entire molecule.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Attempt to dissolve the compound in high-polarity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][6] These are excellent starting points for creating high-concentration stock solutions.

  • Use a Co-Solvent System: If your reaction must be conducted in an alcohol, first dissolve the compound in a minimal amount of DMSO or DMF, and then carefully add this stock solution to the alcohol. Ensure you do not exceed the solubility limit in the final mixture.

  • Gentle Warming & Sonication: Applying gentle heat (e.g., 30-40°C) or using a sonicator bath can help overcome the initial energy barrier to dissolution.[6] However, be cautious with prolonged heating, as it can promote the oxidation of the thiol group.

Q2: I managed to dissolve the compound, but it precipitated out of solution after a while. What happened?

Answer: Precipitation after initial dissolution is typically caused by one of three factors: temperature change, supersaturation, or a chemical change in the solute (e.g., degradation or oxidation).

Troubleshooting Steps:

  • Check for Temperature Fluctuation: If you warmed the solvent to aid dissolution, the solution may have become supersaturated. As it cools to room temperature, the solubility limit decreases, causing the compound to precipitate.

    • Solution: Re-warm the solution gently before use or work with a slightly more dilute solution to ensure it remains stable at room temperature.[5]

  • Assess for Potential Oxidation: The thiol group is susceptible to oxidation, especially in the presence of air (oxygen), forming a disulfide-linked dimer. This dimer has a significantly different molecular weight and polarity, and is often much less soluble than the monomer.

    • Solution: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. If you suspect oxidation, you can confirm by LC-MS analysis.

  • Solvent Composition Change: If another reagent or solvent (an "anti-solvent") was added to your solution, it may have lowered the overall solvating power of the system, causing your compound to crash out.

    • Solution: When adding other components to your solution, do so slowly and with vigorous stirring. Perform a small-scale test to check for compatibility and solubility in the final reaction mixture.

Q3: What is the best general-purpose solvent for N-Boc-2-(mercaptomethyl)pyrrolidine?

Answer: For creating a stable, high-concentration stock solution, anhydrous DMSO is the most recommended solvent.[6] It is a highly polar aprotic solvent capable of effectively solvating all parts of the molecule. N,N-Dimethylformamide (DMF) is also an excellent choice.[5] For subsequent reactions, this stock solution can then be diluted into a variety of other solvents.

Solubility Data for Structurally Related Compounds
SolventAbbreviationSolvent TypeExpected SolubilityNotes
Dimethyl SulfoxideDMSOPolar AproticHighRecommended for stock solutions.[5][6]
N,N-DimethylformamideDMFPolar AproticHighGood alternative to DMSO.[5]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighKnown to be a powerful solubilizing agent.[7]
DichloromethaneDCMChlorinatedModerateThe non-polar Boc group aids solubility here.[1]
TetrahydrofuranTHFPolar Aprotic (Ether)ModerateOften used in reactions involving this class of compounds.[8]
Methanol / EthanolMeOH / EtOHPolar ProticLow to ModerateMay require warming or co-solvents.[5]
AcetonitrileACNPolar AproticLow to ModerateSolubility can be limited.
WaterH₂OPolar ProticVery Low / InsolubleThe Boc group makes it insoluble in aqueous solutions.[9]

Experimental Protocols & Workflows

Logical Workflow for Solubility Troubleshooting

The following diagram outlines a systematic approach to addressing solubility issues with N-Boc-2-(mercaptomethyl)pyrrolidine.

G start Start: N-Boc-2-(mercaptomethyl)pyrrolidine powder dissolve_dmso Attempt to dissolve in Anhydrous DMSO or DMF (0.1 - 0.5 M) start->dissolve_dmso check_dissolution Is the solution clear? dissolve_dmso->check_dissolution success Success! Proceed with experiment using stock solution. check_dissolution->success Yes no_dissolution Incomplete Dissolution check_dissolution->no_dissolution No precip_check Did it precipitate later? success->precip_check troubleshoot Apply gentle heat (30-40°C) and/or sonicate. no_dissolution->troubleshoot check_dissolution2 Is the solution clear now? troubleshoot->check_dissolution2 check_dissolution2->success Yes co_solvent Use a co-solvent system. Dissolve in min. DMSO, then add to target solvent. check_dissolution2->co_solvent No screen_solvents Systematically screen alternative solvents (e.g., NMP, THF, DCM). co_solvent->screen_solvents handle_inert Root Cause Analysis: 1. Check for temperature drop. 2. Suspect oxidation (handle under N₂/Ar). 3. Check for anti-solvent addition. precip_check->handle_inert Yes

Caption: Decision workflow for dissolving N-Boc-2-(mercaptomethyl)pyrrolidine.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution in a high-solubility solvent like DMSO.

Materials:

  • N-Boc-2-(mercaptomethyl)pyrrolidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a septum cap

  • Syringe and needle for inert gas

  • Vortex mixer or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of N-Boc-2-(mercaptomethyl)pyrrolidine into a clean, dry vial.

  • Inert Atmosphere: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace air.

  • Add Solvent: Using a syringe, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 0.5 M).

  • Dissolution: Cap the vial securely and vortex the mixture. If the solid does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Warming (Optional): If dissolution is still incomplete, warm the vial to 30-40°C in a water bath for 5 minutes, followed by vortexing.

  • Verification: A successful preparation will result in a clear, colorless, and particle-free solution.

  • Storage: Store the stock solution tightly capped at 2-8°C, and consider storing under an inert atmosphere to prolong the shelf-life by preventing oxidation of the thiol group.

Protocol 2: Systematic Solvent Screening

This protocol provides a method for quickly identifying a suitable solvent system for your reaction.

Materials:

  • N-Boc-2-(mercaptomethyl)pyrrolidine (approx. 2-5 mg per vial)

  • Set of small glass vials (e.g., 1.5 mL HPLC vials)

  • Selection of candidate solvents (e.g., DMF, NMP, THF, DCM, Acetonitrile)

  • Vortex mixer

Procedure:

  • Aliquot Compound: Place a small, consistent amount (e.g., 2 mg) of the compound into each vial.

  • Solvent Addition: Add a measured volume of the first candidate solvent (e.g., 100 µL) to the corresponding vial.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Observe the vial for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • Incremental Addition: If the compound is not fully soluble, add another 100 µL of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or until a large volume of solvent has been added, indicating poor solubility.

  • Repeat for All Solvents: Repeat steps 2-5 for each candidate solvent.

  • Data Analysis: Compare the results to determine the solvent that dissolves the compound in the smallest volume. This solvent is the best candidate for your reaction.

Factors Influencing Solubility and Stability

The interplay of molecular structure and solvent properties dictates the solubility outcome.

G Compound N-Boc-2-(mercaptomethyl)pyrrolidine Boc Non-polar Boc Group (Favors non-polar solvents) Compound->Boc Pyrrolidine Moderately Polar Pyrrolidine Ring Compound->Pyrrolidine Thiol Polar Thiol Group (Favors polar solvents) Compound->Thiol Solubility Observed Solubility Boc->Solubility influences Pyrrolidine->Solubility influences Thiol->Solubility influences Oxidation Oxidation Risk (Forms less soluble disulfide) Thiol->Oxidation Oxidation->Solubility decreases

Caption: Key molecular features affecting solubility and stability.

References

  • PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • BOC-ON Chemical Properties. (n.d.). BOC-ON. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Akhtar, F., et al. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research. Retrieved from [Link]

  • Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Retrieved from [Link]

Sources

Optimization

reducing steric hindrance effects in N-Boc-2-(mercaptomethyl)pyrrolidine reactions

Welcome to the Technical Support Center for handling N-Boc-2-(mercaptomethyl)pyrrolidine . This chiral building block is highly valued in drug discovery for synthesizing thioethers, disulfides, and metal ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-Boc-2-(mercaptomethyl)pyrrolidine . This chiral building block is highly valued in drug discovery for synthesizing thioethers, disulfides, and metal ligands. However, researchers frequently encounter sluggish reactivity, poor yields, and unwanted side reactions. As a Senior Application Scientist, I have designed this guide to help you troubleshoot these issues by addressing the root chemical causes and providing field-proven, self-validating protocols.

Mechanistic Causality: The "Why" Behind the Hindrance

Before troubleshooting, it is critical to understand the physical environment of the molecule. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen does not sit statically; it exists in a dynamic equilibrium of cis and trans rotamers around the carbamate C–N bond[1][2].

In the trans-rotamer, the bulky tert-butyl group sweeps directly over the adjacent C2 position. This creates a massive steric shield that physically blocks electrophiles from approaching the mercaptomethyl (-CH2SH) group. To overcome this, we must manipulate the reaction conditions (solvent polarity and counter-ion effects) to favor the sterically open cis-rotamer and hyper-activate the thiolate nucleophile[2][3].

G Molecule N-Boc-2-(mercaptomethyl)pyrrolidine (Starting Material) RotamerEq Rotameric Equilibrium (C-N Carbamate Bond) Molecule->RotamerEq TransRot Trans-Rotamer (tert-butyl shields C2 Thiol) RotamerEq->TransRot Major in non-polar solvents CisRot Cis-Rotamer (C2 Thiol is Exposed) RotamerEq->CisRot Favored in polar aprotic solvents LowNuc Steric Clash: Sluggish S-Alkylation TransRot->LowNuc Blocks Electrophile HighNuc Unhindered Trajectory: Efficient S-Alkylation CisRot->HighNuc Open Attack Angle

Logical relationship of N-Boc rotameric equilibrium and its effect on steric hindrance.

Troubleshooting FAQs & Optimization

Q1: My S-alkylation yields are abysmal (<20%) when using standard bases like DIPEA or K2CO3 in DCM. What is going wrong? A: You are fighting two battles: base bulkiness and poor solubility. DIPEA is a highly hindered amine that struggles to penetrate the Boc-shield to deprotonate the thiol. K2CO3 has poor solubility in standard organic solvents, limiting the effective concentration of the base. Solution: Switch to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like Dimethylformamide (DMF)[3]. The large ionic radius and low charge density of the cesium cation prevent tight ion-pairing with the thiolate. This generates a highly reactive, "naked" thiolate that can overcome the steric barrier of the Boc group[3]. Furthermore, DMF helps shift the rotameric equilibrium toward the more accessible cis-state.

Q2: I switched to Cs2CO3 in DMF, but the reaction with my bulky alkyl bromide is still sluggish. How can I accelerate it without heating? A: Heating N-Boc pyrrolidines in basic conditions can lead to unwanted epimerization at the C2 chiral center or premature Boc deprotection. If the electrophile is also bulky, the transition state energy is simply too high. Solution: Introduce Tetrabutylammonium iodide (TBAI) in catalytic amounts (0.1 to 0.2 equivalents)[3]. TBAI acts as a phase-transfer catalyst and initiates an in situ Finkelstein reaction. It transiently converts your sluggish alkyl bromide into a highly reactive alkyl iodide, drastically lowering the activation energy required for the sterically hindered thiolate to attack[3].

Q3: I am seeing significant disulfide formation (dimerization) instead of the desired thioether. Why does this happen, and how do I stop it? A: Sterically hindered thiolates suffer from slow bimolecular S-alkylation rates. This extended reaction time gives trace amounts of dissolved oxygen ample opportunity to oxidize the thiolate into a disulfide dimer. Solution: Your reaction must be strictly anaerobic. Sparge your DMF with Argon for at least 15 minutes prior to use. If disulfides persist, add a mild, non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) directly to the reaction mixture to reduce any formed disulfides back to the active thiol in situ.

Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection, additive use, and the resulting reaction efficiency. Notice how the combination of the "naked thiolate" effect (Cs2CO3) and electrophile activation (TBAI) completely resolves the steric hindrance bottleneck.

Base / SolventAdditiveTemp (°C)Conversion (%)Disulfide Byproduct (%)Isolated Yield (%)
DIPEA / DCMNone25351520
K2CO3 / AcetoneNone50552045
Cs2CO3 / DMFNone2585580
Cs2CO3 / DMF TBAI (0.1 eq) 25 >99 <1 95

Standard Operating Procedure (SOP): Optimized S-Alkylation

This protocol is designed as a self-validating system. By utilizing Ellman's reagent (DTNB) during the reaction, you can quantitatively verify the consumption of the free thiol, ensuring the steric hindrance has been successfully bypassed before proceeding to workup.

Materials Required:
  • N-Boc-2-(mercaptomethyl)pyrrolidine (1.0 eq)

  • Alkyl halide electrophile (1.2 eq)

  • Cesium Carbonate (Cs2CO3, finely powdered, 1.5 eq)

  • Tetrabutylammonium iodide (TBAI, 0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:
  • System Preparation & Degassing: Add the N-Boc-2-(mercaptomethyl)pyrrolidine and the alkyl halide to an oven-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMF (to achieve a 0.2 M concentration). Sparge the solution vigorously with Argon gas for 15 minutes to displace dissolved oxygen.

  • Activation: Under a positive pressure of Argon, add the finely powdered Cs2CO3 and TBAI to the flask. The solution will likely turn slightly yellow, indicating the formation of the active thiolate.

  • Reaction & Self-Validation: Stir the mixture at room temperature (25 °C) for 2–4 hours.

    • Validation Check: Take a 5 µL aliquot, dilute in 1 mL of pH 8 buffer, and add a drop of Ellman's reagent. A lack of yellow color confirms the complete consumption of the sterically hindered free thiol.

  • Quenching: Once validated, quench the reaction by adding an equal volume of saturated aqueous NH4Cl. This neutralizes the basic environment and prevents epimerization of the pyrrolidine ring.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Workflow Prep 1. Reagent Prep Dry DMF, Cs2CO3 Degas 2. Degassing Argon Sparging (15 min) Prep->Degas Deprot 3. Deprotonation Generate 'Naked' Thiolate Degas->Deprot Alk 4. Alkylation Add Electrophile + TBAI Deprot->Alk Workup 5. Workup Validation & Aq. Quench Alk->Workup

Experimental workflow for the optimized S-alkylation of sterically hindered thiols.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate Reaction Products

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty In the landscape of modern drug discovery and medicinal chemistry, tert-Butyl 2-(mercaptomethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery and medicinal chemistry, tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate stands out as a versatile chiral building block. Its bifunctional nature, featuring a nucleophilic thiol and a protected secondary amine, allows for its incorporation into a diverse array of complex molecules, from enzyme inhibitors to novel therapeutic agents. However, with great synthetic utility comes the profound responsibility of absolute structural verification. The success of a research program—from establishing structure-activity relationships (SAR) to ensuring the purity and safety of a drug candidate—hinges on the unambiguous confirmation of molecular structure at every synthetic step.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for validating the products of common reactions involving this pyrrolidine derivative. We move beyond a mere listing of data, explaining the causal links between structural modifications and their spectral manifestations. By treating each analytical protocol as a self-validating system, we aim to equip researchers with the expertise to interpret their data with confidence and rigor.

Core Reaction Pathways and the Rationale for Spectroscopic Comparison

To effectively validate reaction products, we must first understand the expected transformations. The primary reactive sites of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate are the thiol group (-SH) and the tert-butoxycarbonyl (Boc) protecting group. This guide will focus on three common and illustrative reaction types: S-alkylation, oxidative disulfide formation, and Boc-group deprotection. Our entire validation strategy is built upon a comparative framework: contrasting the spectral data of the product against that of the starting material to pinpoint the exact structural changes.

G SM Starting Material tert-Butyl 2-(mercaptomethyl) pyrrolidine-1-carboxylate P1 Product 1: S-Alkylation (Thioether Formation) SM->P1  R-X, Base (e.g., CH₃I, NaH) P2 Product 2: Oxidation (Disulfide Formation) SM->P2  Oxidizing Agent (e.g., I₂, air) P3 Product 3: Deprotection (Free Amine) SM->P3  Strong Acid (e.g., TFA, HCl)

Figure 1: Common reaction pathways originating from tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate.

Spectroscopic Deep Dive: A Multi-Technique Approach

No single technique provides a complete structural picture. True validation is achieved through the convergence of evidence from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom. The power of NMR in this context lies in identifying the disappearance of reactant signals and the appearance of new, characteristic product signals.

Expertise in Action: Why NMR is Critical The high resolution of NMR allows us to "see" subtle changes in the electronic environment around a nucleus. When a bond is formed or broken, the magnetic shielding of nearby atoms changes, resulting in a predictable shift in their resonance frequency (chemical shift). This makes NMR exceptionally sensitive to the transformations discussed.

¹H NMR Comparison: The most diagnostic region involves the protons on the tert-butyl group, the methylene group adjacent to the sulfur (-CH₂-S-), and the thiol proton (-SH).

  • Starting Material: Expect a large singlet at ~1.48 ppm for the nine equivalent protons of the tert-butyl group. The -CH₂-S- protons will appear as a multiplet, and the thiol proton (-SH) often presents as a triplet around 1.3-1.6 ppm due to coupling with the adjacent methylene group.

  • Product 1 (S-Alkylation, e.g., S-methylation): The key indicator is the disappearance of the -SH proton signal and the emergence of a new singlet corresponding to the S-methyl group, typically around 2.1 ppm.

  • Product 2 (Disulfide Formation): The -SH signal vanishes. The adjacent -CH₂-S- protons experience a downfield shift (to a higher ppm value) due to the deshielding effect of the second sulfur atom.

  • Product 3 (Deprotection): The most dramatic change is the complete disappearance of the large singlet at ~1.48 ppm, confirming the removal of the Boc group. Protons near the newly formed ammonium salt will shift downfield.

¹³C NMR Comparison: This technique corroborates the ¹H NMR data by tracking the carbon skeleton.

  • Starting Material: Key signals include the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).

  • Product 1 (S-Alkylation): A new signal for the S-alkyl carbon will appear (e.g., ~15 ppm for an S-methyl group).

  • Product 2 (Disulfide Formation): The -CH₂-S- carbon signal will shift downfield, typically by 10-15 ppm.

  • Product 3 (Deprotection): The three characteristic signals for the Boc group (~155, ~80, and ~28.5 ppm) will be absent from the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy excels at identifying the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies. It provides rapid, confirmatory evidence for the intended chemical transformation.

Expertise in Action: Why FTIR is a Trustworthy Ally The principle of FTIR is straightforward: specific bonds absorb infrared radiation at specific frequencies. A reaction that creates or destroys a functional group will therefore cause a distinct peak to appear or disappear. This provides a simple, yes/no confirmation that is less prone to misinterpretation than complex NMR spectra.

  • Starting Material: The spectrum is characterized by a strong C=O stretch from the Boc-carbamate at approximately 1690-1710 cm⁻¹ and a weak but sharp S-H stretch around 2550 cm⁻¹.[1][2]

  • Product 1 & 2 (S-Alkylation & Disulfide): The definitive change is the disappearance of the S-H stretch at ~2550 cm⁻¹ . The strong carbamate C=O stretch remains, confirming the Boc group is intact.

  • Product 3 (Deprotection): The strong C=O stretch from the Boc group disappears . In its place, broad N-H stretching bands will appear in the 3200-3400 cm⁻¹ region, characteristic of a secondary ammonium salt.

Mass Spectrometry (MS): The Final Molecular Weight Verdict

MS provides the exact molecular weight of the compound, offering the ultimate confirmation that the product has the correct atomic composition. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of determining the molecular formula with high confidence.

Expertise in Action: Leveraging Fragmentation Beyond the molecular ion peak, the fragmentation pattern in MS/MS analysis can provide further structural proof. Pyrrolidine-containing compounds can exhibit characteristic fragmentation, often involving the loss of the pyrrolidine moiety or cleavage of the Boc group.[3] For instance, a dominant neutral loss of the pyrrolidine group can be intentionally induced by in-source fragmentation to reveal the core structure of the molecule.[3]

  • Starting Material: The expected (M+H)⁺ or (M+Na)⁺ ion should be observed, corresponding to the molecular weight of C10H19NO2S (217.12 g/mol ).

  • Product 1 (S-Alkylation): The molecular weight will increase by the mass of the added alkyl group (e.g., +14.02 Da for methylation).

  • Product 2 (Disulfide Formation): The molecular weight will be double that of the starting material, minus two hydrogen atoms, corresponding to the formula C20H36N2O4S2.

  • Product 3 (Deprotection): The molecular weight will decrease by the mass of the Boc group (100.05 Da). The resulting free amine will have a molecular weight of 117.07 g/mol .

Data Summary: At-a-Glance Spectroscopic Comparison

The following tables summarize the key diagnostic data points for differentiating the starting material from its primary reaction products.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
Starting Material ~1.48 (s, 9H, -C(CH₃)₃), ~1.4 (t, 1H, -SH) ~155 (Boc C=O), ~80 (-C(CH₃)₃), ~28.5 (-C(CH₃)₃)
S-Methyl Product ~1.48 (s, 9H), ~2.1 (s, 3H, -S-CH₃) , SH absent ~155, ~80, ~28.5, ~15 (-S-CH₃)
Disulfide Product ~1.48 (s, 9H), SH absent, ~2.8-3.0 (m, -CH₂-S-) ~155, ~80, ~28.5, ~40-45 (-CH₂-S-)

| Deprotected Amine | ~1.48 singlet absent, ~9-10 (br s, 2H, -NH₂⁺-) | ~155, ~80, ~28.5 signals absent |

Table 2: Diagnostic FTIR Frequencies and Mass Spectrometry Data

Compound Key FTIR Bands (cm⁻¹) Expected [M+H]⁺ (m/z)
Starting Material ~2550 (S-H, weak), ~1695 (C=O, strong) 218.12
S-Methyl Product S-H absent , ~1695 (C=O, strong) 232.14
Disulfide Product S-H absent , ~1695 (C=O, strong) 433.22

| Deprotected Amine | ~3200-3400 (N-H, broad) , C=O absent | 118.08 |

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any analysis rests upon a robust and reproducible experimental foundation. The following protocols outline standard procedures for synthesis and characterization.

G cluster_0 Synthesis & Workup cluster_1 Purification Reaction 1. Execute Reaction (e.g., S-Alkylation) Quench 2. Quench Reaction (e.g., add water) Reaction->Quench Extract 3. Liquid-Liquid Extraction Quench->Extract Dry 4. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate Purify 6. Column Chromatography or Recrystallization Concentrate->Purify NMR 7a. Acquire ¹H & ¹³C NMR Purify->NMR FTIR 7b. Acquire FTIR Spectrum MS 7c. Acquire HRMS Data Final Verified Product MS->Final

Figure 2: General workflow for the synthesis, purification, and validation of reaction products.

Protocol 1: S-Alkylation (Example: S-methylation)
  • Setup: To a solution of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Add methyl iodide (CH₃I, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Boc-Deprotection
  • Setup: Dissolve the Boc-protected starting material (1.0 eq.) in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA, 10-20 eq.) and stir the solution at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting oil or solid is the trifluoroacetate salt of the deprotected amine, which can be used directly or further purified.

Protocol 3: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[4]

  • FTIR: Prepare a sample as a KBr pellet (for solids) or as a thin film on a salt plate (for oils) and record the spectrum.

  • HRMS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI).

Conclusion

The rigorous spectroscopic validation of synthetic intermediates is not a procedural formality; it is a fundamental pillar of scientific integrity in drug development. By employing a multi-technique approach that leverages the complementary strengths of NMR, FTIR, and MS, researchers can build an unassailable case for the structure of their compounds. This guide has demonstrated that by comparing the spectral data of reaction products to the starting material, one can clearly and confidently identify the tell-tale signals of transformation. This comparative mindset, grounded in an understanding of the causality behind spectral changes, empowers scientists to navigate the complexities of organic synthesis with precision and certainty.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ACS Publications.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. (n.d.). BenchChem.
  • Synthesis, spectroscopic characterization, antibacterial and anticancer activities of some new Thiazolidine-4-one derivatives bearing Pyrrolidine ring. (2026). AIP Publishing.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers.
  • tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • (S)-2-MercaptoMethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). NextSDS. Available at: [Link]

  • Supporting Information for N-tert-Butyloxycarbonylation.... (n.d.).
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

Sources

Comparative

N-Boc-2-(mercaptomethyl)pyrrolidine vs. Unmodified Pyrrolidine in Transition Metal Catalysis: A Comparative Guide

For drug development professionals and synthetic chemists, the selection of an optimal chiral ligand is the most critical variable in transition metal-catalyzed asymmetric synthesis. While the pyrrolidine scaffold is ubi...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the selection of an optimal chiral ligand is the most critical variable in transition metal-catalyzed asymmetric synthesis. While the pyrrolidine scaffold is ubiquitous in catalysis, its unmodified form and its functionalized derivatives exhibit drastically different behaviors when interfaced with transition metals.

This guide provides an objective, data-backed comparison between N-Boc-2-(mercaptomethyl)pyrrolidine (a protected chiral prolinethiol) and unmodified pyrrolidine , detailing their coordination dynamics, catalytic performance, and experimental workflows in transition metal catalysis.

Mechanistic Foundations: Ligand-Metal Coordination Dynamics

The fundamental divergence between these two molecules in transition metal catalysis is governed by the Hard-Soft Acid-Base (HSAB) principle and steric engineering.

Unmodified Pyrrolidine: The Hard Amine

Unmodified pyrrolidine is a cyclic secondary amine. The nitrogen atom is a "hard" Lewis base. While pyrrolidine is a privileged scaffold in organocatalysis (via enamine or iminium activation), it is generally a poor chiral ligand for late transition metals (e.g., Pd, Pt, Rh, Au).

  • Coordination: Binds via the nitrogen lone pair.

  • Causality of Failure in Asymmetric TM Catalysis: Soft transition metals like Pd(0) or Pd(II) have a low affinity for hard nitrogen donors. Unmodified pyrrolidine often acts as a transient, labile ligand or simply as a background Brønsted base. Furthermore, lacking a stereocenter and steric bulk, it cannot induce an asymmetric environment around the metal center.

N-Boc-2-(mercaptomethyl)pyrrolidine: The Soft Thiolate

N-Boc-2-(mercaptomethyl)pyrrolidine is engineered specifically to overcome the limitations of simple amines.

  • Electronic Tuning: The bulky tert-butyloxycarbonyl (Boc) group withdraws electron density from the nitrogen, effectively rendering it non-coordinating.

  • Coordination: The active coordination site is shifted to the primary thiol (-SH), which upon deprotonation forms a thiolate (-S⁻). Thiolates are "soft" Lewis bases with an exceptionally high thermodynamic affinity for soft late transition metals [1].

  • Causality of Success: The strong Metal–Sulfur bond ensures the ligand does not dissociate during the catalytic cycle. The chiral pyrrolidine backbone, combined with the extreme steric bulk of the N-Boc group, creates a highly rigid and asymmetric chiral pocket, enabling excellent stereocontrol (enantiomeric excess, ee) in reactions such as Pd-catalyzed asymmetric allylic alkylation (AAA) and Cu-catalyzed conjugate additions.

CoordinationDynamics Metal Soft Transition Metal (e.g., Pd, Cu, Ir) Complex1 Strong Pd-S Bond Rigid Chiral Pocket (High Catalytic Stability) Metal->Complex1 Complex2 Weak Pd-N Bond Labile / Achiral (Poor TM Catalyst) Metal->Complex2 Ligand1 N-Boc-2-(mercaptomethyl)pyrrolidine (Soft Thiolate) Ligand1->Metal Deprotonation & Binding Ligand2 Unmodified Pyrrolidine (Hard Amine) Ligand2->Metal Reversible Binding

Caption: Divergent coordination pathways of N-Boc-2-(mercaptomethyl)pyrrolidine vs. unmodified pyrrolidine with soft transition metals.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two molecules when applied as ligands in transition metal catalysis.

ParameterN-Boc-2-(mercaptomethyl)pyrrolidineUnmodified Pyrrolidine
Primary Coordination Atom Sulfur (Thiolate, -S⁻)Nitrogen (Amine, -NH-)
HSAB Classification Soft BaseHard Base
Preferred Metals Pd, Pt, Rh, Ir, Cu, AuEarly TMs (Ti, V), Cu(II), Ni(II)
Metal-Ligand Bond Strength Very High (Covalent character)Low to Moderate (Labile)
Stereocenter Yes (C2 position)No
Enantiomeric Excess (ee) Potential Up to >99% in AAA / Conjugate Additions0% (Racemic background reactions)
Primary Role in TM Catalysis Chiral directing ligandBrønsted base / Transient additive

Experimental Protocols: Catalyst Preparation & Application

To demonstrate the trustworthiness of these mechanistic claims, the following self-validating protocols outline the preparation and application of a Palladium catalyst for Asymmetric Allylic Alkylation (AAA), comparing both molecules.

Protocol A: Pd-Catalyzed AAA using N-Boc-2-(mercaptomethyl)pyrrolidine

Objective: Form a robust, chiral Pd-thiolate complex for enantioselective C-C bond formation.

  • Catalyst Pre-activation: In an inert atmosphere (glovebox or Schlenk line), dissolve 2.5 mol% of [Pd(η3-C3​H5​)Cl]2​ (metal precursor) in anhydrous dichloromethane (DCM).

  • Ligand Addition: Add 5.5 mol% of (S)-N-Boc-2-(mercaptomethyl)pyrrolidine.

  • Deprotonation (Critical Step): Add a stoichiometric amount of a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) relative to the ligand. Causality: The base deprotonates the thiol (-SH -S⁻), driving the formation of the highly stable, soft-soft Pd-S bond. The Boc group prevents the nitrogen from competing for the metal center.

  • Substrate Addition: Add the racemic allylic acetate (1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv).

  • Reaction & Isolation: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Expected Outcome: High yield (>90%) and excellent enantioselectivity (>95% ee) due to the rigid chiral pocket formed by the Boc-shielded pyrrolidine ring [1].

Protocol B: Control Experiment with Unmodified Pyrrolidine

Objective: Assess the viability of simple secondary amines as late-TM ligands.

  • Setup: Follow the exact procedure as Protocol A, substituting N-Boc-2-(mercaptomethyl)pyrrolidine with 5.5 mol% of unmodified pyrrolidine.

  • Observation: The addition of pyrrolidine often leads to immediate precipitation of inactive bis-amine palladium species, or the pyrrolidine acts solely as a base to deprotonate the dimethyl malonate.

  • Reaction & Isolation: Stir at room temperature for 12 hours.

  • Expected Outcome: Low conversion (due to catalyst deactivation) and 0% ee (racemic product), as the labile, achiral pyrrolidine fails to create a stable asymmetric environment around the palladium center.

ExperimentalWorkflow Start [Pd(allyl)Cl]2 + Solvent (DCM) PathA Add N-Boc-2-(mercaptomethyl)pyrrolidine + Mild Base Start->PathA PathB Add Unmodified Pyrrolidine (Control) Start->PathB ActiveCat Active Chiral Pd-Thiolate Complex PathA->ActiveCat Thiol Deprotonation InactiveCat Labile/Inactive Pd-Amine Complex PathB->InactiveCat Competitive N-Binding Substrates Add Allyl Acetate + Dimethyl Malonate ActiveCat->Substrates InactiveCat->Substrates ResultA High Yield (>90%) High Enantioselectivity (>95% ee) Substrates->ResultA ResultB Low Yield (<20%) Racemic Product (0% ee) Substrates->ResultB

Caption: Experimental workflow and expected outcomes for Pd-catalyzed AAA using both ligands.

Conclusion

While unmodified pyrrolidine remains a cornerstone of organocatalysis, it lacks the electronic affinity and steric architecture required for effective transition metal catalysis. N-Boc-2-(mercaptomethyl)pyrrolidine solves this by masking the hard amine with a bulky Boc group and introducing a soft thiolate donor. This structural evolution transforms a simple ring into a highly privileged, strongly coordinating chiral ligand capable of inducing exceptional stereocontrol in soft transition metal-catalyzed transformations [1].

References

  • Mellah, M., Voituriez, A., & Schulz, E. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 5133–5209.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Hazard Identification and Foundational Risk Assessment The principal hazards associated with this compound are dictated by the mercaptan functional group. Thiols are recognized for their potent stench, flammability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Foundational Risk Assessment

The principal hazards associated with this compound are dictated by the mercaptan functional group. Thiols are recognized for their potent stench, flammability, and potential for toxicity and irritation.[1][2][3][4] A thorough, lab-specific risk assessment is mandatory before any experimental work commences.

  • Inhalation Toxicity: Vapors can be harmful if inhaled, potentially causing respiratory tract irritation.[1][5] Higher exposures to similar mercaptans can lead to more severe effects, including central nervous system depression and pulmonary edema.[6][7][8]

  • Skin and Eye Irritation: Direct contact may cause significant skin and eye irritation.[1][3][5][9] Some thiols can cause allergic skin reactions (sensitization) with repeated exposure.[2][4][10]

  • Flammability: While data for this specific compound is unavailable, many low-molecular-weight thiols are flammable liquids.[1][2][3][4][10] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][4][11]

  • Ingestion Toxicity: The compound is likely harmful if swallowed.[1][12]

  • Stench: Thiols are characterized by a powerful and unpleasant odor, detectable at very low concentrations.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical for mitigating the identified risks. The following table outlines the minimum required PPE for various laboratory operations involving tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Preparation & Weighing Chemical splash goggles or a full-face shield.[13][14]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13][14] Consider double-gloving.[15]Laboratory coat.All handling of solids and solutions must occur within a certified chemical fume hood.[1][13][15]
Chemical Reactions Chemical splash goggles and a full-face shield.[13]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13][14]Flame-retardant laboratory coat.[13]All operations must be conducted in a certified chemical fume hood to prevent vapor inhalation.[13][15]
Spill Cleanup Chemical splash goggles and a full-face shield.[13]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.[13]For significant spills, an air-purifying respirator with organic vapor cartridges is necessary.[1][13]
Waste Disposal Chemical splash goggles.[13]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13][14]Laboratory coat.Work should be performed in a well-ventilated area, preferably a chemical fume hood.[13]

Causality Behind PPE Choices:

  • Eye Protection: The risk of splashes containing an irritant necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection during transfers and reactions where the splash risk is elevated.

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental contact. Double-gloving is a best practice that reduces the risk of exposure should the outer glove be compromised.

  • Body Protection: A flame-retardant lab coat is specified for reactions due to the potential flammability of the compound and solvents.

  • Respiratory Protection: The chemical fume hood serves as the primary engineering control to minimize inhalation exposure. A respirator is reserved for non-routine events like a large spill or a failure of the primary ventilation system.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe experimental environment.

A. Engineering Controls and Pre-Handling Checks

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a valid certification.

  • Emergency Equipment: Locate and verify the accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2).[15]

  • Inert Atmosphere: For reactions sensitive to oxidation, prepare to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[16]

B. Step-by-Step Handling Procedure

  • Equilibration: Before opening, allow the container to reach room temperature to prevent moisture condensation.[16]

  • Controlled Dispensing: Conduct all transfers and weighing within the fume hood. Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite flammable vapors.[2][10][11][13]

  • Containment: Perform all work within a secondary containment tray to control any potential spills.[13]

  • Heating: If heating is required, use a controlled heating source like a heating mantle or bead bath. Avoid open flames.

C. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area, including all equipment and surfaces, after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[13]

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Spill Management and Emergency Procedures

Immediate and correct response to spills and exposures is critical.

Chemical Spill Response Workflow

Spill_Response cluster_immediate Immediate Actions cluster_response Controlled Response Spill_Detected Spill_Detected Evacuate Evacuate Spill_Detected->Evacuate Personnel Safety First Alert_Personnel Alert_Personnel Evacuate->Alert_Personnel Notify Others Assess_Spill Assess Hazard (Size, Location) Alert_Personnel->Assess_Spill Contain_Spill Contain with Absorbent (Vermiculite, Sand) Assess_Spill->Contain_Spill Cleanup Collect Material (Non-Sparking Tools) Contain_Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

A. Spill Cleanup Protocol

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.

  • Contain: For liquid spills, absorb with an inert material like vermiculite, dry sand, or earth.[6][11] Do not use combustible materials.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly.

B. First Aid and Emergency Measures

  • Inhalation: Move the affected person to fresh air immediately.[1][17] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: Quickly remove all contaminated clothing.[6][14] Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][17][18] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7][8] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][12]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[13][15]

  • Container Management: Use a clearly labeled, sealed, and chemically compatible container for waste collection.[13] Ensure the container is kept tightly closed to prevent the release of vapors.[2][13]

  • Disposal Protocol: Dispose of all chemical waste through your institution's licensed environmental health and safety (EHS) office.[13][15] Do not empty into drains or release into the environment.[13]

References

  • methyl mercaptan - CAMEO Chemicals. (n.d.).
  • Right to Know - Hazardous Substance Fact Sheet. (n.d.).
  • Poison Fact Sheet: Methyl Mercaptan. (n.d.).
  • Mercaptan Toxicity - StatPearls - NCBI Bookshelf. (2023, August 2).
  • Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal - CDC. (n.d.).
  • Personal protective equipment for handling Pent-2-ene-1-thiol - Benchchem. (n.d.).
  • SAFETY DATA SHEET 2-Thiophenethiol - Synerzine. (2015, June 10).
  • An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4 - Benchchem. (n.d.).
  • Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol - Benchchem. (n.d.).
  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 23).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 15).
  • Tertiary Butyl Mercaptan - Chevron Phillips Chemical. (2024, December 4).
  • Tertiary Butyl Mercaptan - AMP Home Page. (2017, July 12).
  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate SDS, 170491-63-1 Safety Data Sheets. (n.d.).
  • TERT-BUTYL MERCAPTAN | CAMEO Chemicals | NOAA. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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